molecular formula C21H16N4O4 B2792778 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034505-15-0

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2792778
CAS No.: 2034505-15-0
M. Wt: 388.383
InChI Key: FFJSAMQYFHIAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole group and a xanthene carboxamide moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug-like molecules . The 5-methylisoxazole substituent is a nonpolar bulky group, a feature known to improve binding in enzyme active sites (e.g., xanthine oxidase inhibitors) .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-12-10-15(24-28-12)20-23-18(29-25-20)11-22-21(26)19-13-6-2-4-8-16(13)27-17-9-5-3-7-14(17)19/h2-10,19H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJSAMQYFHIAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that incorporates multiple heterocyclic rings known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H14N4O5C_{16}H_{14}N_{4}O_{5}

It features a 9H-xanthene backbone , an oxadiazole ring , and an isoxazole moiety , which are significant for its biological interactions. The presence of these functional groups enhances its potential for enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole and isoxazole rings facilitate binding to enzymes, potentially inhibiting their activity. This interaction can modulate critical biochemical pathways involved in disease processes.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities:

  • In Vitro Studies :
    • A study screening various derivatives showed that compounds with similar structures had IC50 values ranging from 0.67 to 4.18 µM against different cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) .
    • Specific derivatives have demonstrated superior potency compared to established drugs like staurosporine and doxorubicin .
  • Mechanistic Insights :
    • The mechanism of action includes the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway .
    • Molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression .

Anti-inflammatory Effects

Compounds within the same chemical family are known for their anti-inflammatory properties:

  • Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on related compounds with promising biological activities:

CompoundActivityIC50 Value (µM)Target
Compound AAnticancer1.18 ± 0.14HEPG2
Compound BAnticancer0.80 ± 0.05MCF7
Compound CAnti-inflammatory0.420 ± 0.012ALP

These findings underscore the therapeutic potential of this compound and its analogs.

Scientific Research Applications

Structural Overview

This compound possesses a combination of an isoxazole ring, an oxadiazole ring, and a xanthene core, contributing to its potential biological activities. The molecular formula is C15H14N4O3, and its molecular weight is approximately 298.302 g/mol. The presence of the amide group enhances its solubility and bioavailability, which are critical factors for pharmacological effectiveness.

Biological Activities and Mechanisms

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:

  • Anti-inflammatory Properties : The isoxazole and oxadiazole moieties are known to interact with enzymes and receptors involved in inflammatory pathways. This suggests that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies indicate that the compound may influence cellular signaling pathways related to cancer progression. Its structural features may enhance binding affinity to specific targets involved in tumor growth and metastasis.

Research Applications

The compound's unique properties make it a candidate for various research applications:

  • Medicinal Chemistry : Due to its potential anti-inflammatory and anticancer activities, this compound can be explored for drug development aimed at treating inflammatory diseases and cancers.
  • Biochemical Studies : Investigating its interactions with biological targets can provide insights into its mechanism of action. This may involve in vitro assays to elucidate how it affects cellular processes .
  • Pharmacokinetics Research : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for assessing its viability as a therapeutic agent.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and xanthene moieties are susceptible to oxidative transformations:

  • Oxadiazole Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the oxadiazole ring undergoes cleavage, forming carboxylic acid derivatives.

  • Xanthene Oxidation : The xanthene system can be oxidized at the central carbon, yielding xanthone derivatives under aerobic conditions .

Table 1: Oxidation Reactions

Substrate PositionReagent/ConditionsProductYield (%)Reference
Oxadiazole ringKMnO₄, H₂SO₄Carboxylic acid65–78
Xanthene backboneO₂, UV lightXanthone40–52

Nucleophilic Substitution

The methylisoxazole and oxadiazole groups participate in nucleophilic substitutions:

  • Isoxazole Ring Substitution : The 5-methylisoxazol-3-yl group reacts with amines or thiols in the presence of bases (e.g., Na₂CO₃), leading to ring-opening or functionalization .

  • Oxadiazole Methyl Group Reactivity : The methyl group on the oxadiazole undergoes halogenation (e.g., bromination) under radical conditions .

Table 2: Nucleophilic Substitution Examples

Reaction TypeReagent/ConditionsProductKey Observation
Isoxazole aminationNH₃, Na₂CO₃, 50°CAminated isoxazole derivative82% yield, pale brown solid
BrominationNBS, AIBN, CCl₄Bromomethyl-oxadiazoleSelective at methyl group

Hydrolysis of Carboxamide

The carboxamide group is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) converts the carboxamide to a carboxylic acid.

  • Basic Hydrolysis : NaOH (aqueous, 80°C) yields the corresponding carboxylate salt.

Mechanistic Pathway :

R-CONH2H+/OHR-COOH+NH3\text{R-CONH}_2 \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3

This reaction is critical for modifying bioavailability in pharmacological studies .

Cycloaddition and Ring-Opening

The oxadiazole ring participates in cycloadditions and ring-opening reactions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts .

  • Ring-Opening with Amines : Primary amines (e.g., ethylenediamine) cleave the oxadiazole ring, forming imidazoline derivatives.

Example :

Oxadiazole+H2N-CH2CH2-NH2Imidazoline+CO2\text{Oxadiazole} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-NH}_2 \rightarrow \text{Imidazoline} + \text{CO}_2

Metal-Catalyzed Coupling Reactions

The xanthene and oxadiazole moieties enable cross-coupling:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) facilitate aryl-amine bond formation at the xanthene aromatic rings .

  • Suzuki-Miyaura Coupling : Boronic acids react with halogenated derivatives of the compound under Pd catalysis .

Key Data :

  • Catalyst : Pd(dba)₂, XPhos

  • Yield : 70–85% for aryl-aryl couplings

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

  • Xanthene Dimerization : Forms a bridged dimer under UV light.

  • Oxadiazole Isomerization : Converts 1,2,4-oxadiazole to 1,3,4-oxadiazole derivatives .

Reduction Reactions

Selective reduction of functional groups:

  • Carboxamide to Amine : LiAlH₄ reduces the carboxamide to a primary amine.

  • Oxadiazole Ring Reduction : H₂/Pd-C hydrogenates the oxadiazole to a diamino compound.

Table 3: Reduction Outcomes

SubstrateReagentProductApplication
CarboxamideLiAlH₄, THFPrimary amineBioactive intermediate
Oxadiazole ringH₂, Pd-CDiamino derivativeProdrug synthesis

Functionalization via Cross-Dehydrogenative Coupling

The methyl group on the isoxazole undergoes C–H activation:

  • Coupling with Arenes : Using CuI/1,10-phenanthroline, the methyl group forms bonds with aryl halides .

Example :

CH3-Isoxazole+Ar-XCuI, phenAr-CH2-Isoxazole\text{CH}_3\text{-Isoxazole} + \text{Ar-X} \xrightarrow{\text{CuI, phen}} \text{Ar-CH}_2\text{-Isoxazole}

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Isoxazole Moieties

Compound A : Substituted-(3-phenyl-1,2,4-oxadiazol-5-yl)-methyl-9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzocyclohepten-8-carboxylates ()

  • Structural Differences : Replaces the xanthene carboxamide with a benzocyclohepten-carboxylate group.
  • Key Distinction : The absence of the xanthene system may reduce planar aromatic interactions critical for enzyme inhibition.

Compound B: 9-(5-Amino-3-methylisoxazol-4-yl)-xanthen-1-one derivatives ()

  • Structural Differences: Features a xanthenone (ketone) core instead of xanthene carboxamide and a 5-amino-isoxazole substituent.
  • Activity: No direct bioactivity data, but amino groups in isoxazoles are often linked to enhanced solubility and hydrogen bonding .
  • Key Distinction : The carboxamide group in the target compound may offer improved binding versatility compared to the ketone.

Analogues with Purine and Isoxazole Motifs

Compound C : N-(9H-Purin-6-yl)-5-substituted-1,2-oxazole-3-carboxamides ()

  • Structural Differences : Replaces the xanthene-1,2,4-oxadiazole system with a purine-oxazole scaffold.
  • Activity: Demonstrates nanomolar-range xanthine oxidase inhibition (e.g., Ki = 12 nM for 5-tetrahydronaphthalen-2-yl derivative) .
  • Key Distinction : The target compound’s xanthene carboxamide may confer distinct steric and electronic properties compared to purine-based inhibitors.

Analogues with Carbazole and Oxadiazole Systems

Compound D: 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone ()

  • Structural Differences : Uses a 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole) and a carbazole group (vs. xanthene).
  • Activity : Shows antimicrobial activity (e.g., 4b, 4d, 4e with MIC = 12.5 µg/mL against S. aureus) .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity (Source) Synthesis Method
Target Compound 1,2,4-Oxadiazole + Xanthene 5-Methylisoxazole, Xanthene carboxamide Hypothesized enzyme inhibition Not specified in evidence
Compound A () 1,2,4-Oxadiazole Benzocyclohepten-carboxylate Undisclosed Cs₂CO₃-mediated coupling
Compound B () Xanthenone + Isoxazole 5-Amino-3-methylisoxazole Undisclosed Multicomponent heterocyclization
Compound C () Purine + Oxazole 5-Aryl-substituted isoxazole Xanthine oxidase inhibition (Ki = 12 nM) Nucleophilic substitution
Compound D () 1,3,4-Oxadiazole + Carbazole Carbazole-methyl, Ethylidene Antimicrobial (MIC = 12.5 µg/mL) Condensation with Ac₂O

Research Findings and Implications

  • Substituent Effects: Bulky, nonpolar groups (e.g., 5-methylisoxazole) enhance enzyme binding , while polar groups (e.g., amino in ) improve solubility .
  • Scaffold Flexibility : Xanthene carboxamide’s rigidity may favor interactions with flat binding pockets, whereas carbazole systems () enable π-π stacking in antimicrobial targets .
  • Synthetic Feasibility : Cs₂CO₃-mediated coupling () and multicomponent reactions () are scalable for analogues, but the target compound’s synthesis remains uncharacterized.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or nitrile oxides. Key steps include:

  • Step 1: Synthesis of the 5-methylisoxazole-3-carboxamide intermediate through condensation of hydroxylamine derivatives with β-keto esters under acidic conditions .
  • Step 2: Formation of the 1,2,4-oxadiazole ring by reacting the isoxazole intermediate with a nitrile source (e.g., cyanamide) under microwave-assisted heating to enhance yield and reduce side products .
  • Step 3: Coupling the oxadiazole moiety to the xanthene-carboxamide core using a methylene linker. This step often employs coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize hydrolysis .

Optimization Tips:

  • Use ultrasound-assisted methods to accelerate reaction rates and improve yields by 15–20% compared to conventional heating .
  • Monitor pH and temperature rigorously during cyclization to prevent ring-opening side reactions .

Basic: How can the crystal structure of this compound be resolved, and what analytical tools are critical?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Crystallization: Grow crystals via slow evaporation of a DMSO/EtOH (1:3) mixture at 4°C .
  • Data Collection: Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å). SAINT software is recommended for data integration and reduction .
  • Refinement: Employ SHELXL for structure refinement. Key parameters include thermal displacement factors (Uiso) and hydrogen-bonding networks .

Validation: Cross-validate with spectroscopic data (e.g., <sup>13</sup>C NMR) to confirm bond angles and torsional conformations .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves (tested to EN 374 standards), safety goggles, and a lab coat. Use a face shield during bulk transfers .
  • Ventilation: Conduct reactions in a fume hood with HEPA filtration to avoid inhalation of fine particulates (H335 hazard) .
  • Spill Management: Neutralize spills with activated carbon and dispose of waste under EPA guidelines for halogenated organics .

Advanced: How do structural modifications at the isoxazole or oxadiazole moieties influence bioactivity?

Answer:

  • Isoxazole Modifications: Substituting the 5-methyl group with cyclopropyl (e.g., compound 43 in ) increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility.
  • Oxadiazole Modifications: Replacing the methylene linker with a thioether (e.g., 44 in ) improves binding to cysteine-rich enzyme pockets (e.g., kinases), as shown in molecular docking studies (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for the parent compound).

Contradiction Resolution:
Conflicting SAR data may arise from assay variability (e.g., cell-based vs. enzymatic). Use orthogonal assays (e.g., SPR and ITC) to validate target engagement .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina with AMBER force fields to model interactions with the ATP-binding site of PI3Kγ. Prioritize poses with hydrogen bonds to Val-882 and hydrophobic contacts with Ile-881 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å acceptable) and solvent-accessible surface area (SASA) to identify critical residues .

Experimental Validation:

  • Confirm computational predictions with SPR (KD < 100 nM indicates high affinity) and mutagenesis (e.g., Val-882Ala mutation reduces activity by 90%) .

Advanced: How can contradictory cytotoxicity data across cell lines be systematically addressed?

Answer:

  • Hypothesis Testing: Check for off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Mechanistic Studies: Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant cell lines .
  • Meta-Analysis: Normalize data using Z-score transformation to account for inter-lab variability in IC50 measurements .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Formulation: Use PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life. Encapsulation efficiency >80% is achievable via thin-film hydration .
  • Prodrug Design: Introduce a phosphate ester at the xanthene carboxamide group to increase solubility. Enzymatic cleavage in serum restores activity .

PK/PD Metrics: Aim for Cmax > 1 µM and AUC0–24h > 20 µM·h in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.